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For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus
on orally available small molecules that can offer convenience and potentially different safety
profiles compared to injectable biologics. Interleukin-17A (IL-17A) has emerged as a critical
target in a variety of autoimmune and inflammatory diseases. This guide provides a
comparative overview of the pharmacokinetics of three oral small molecule IL-17A inhibitors
that have entered clinical development: LY3509754 from Eli Lilly, cedirogant (ABBV-157) from
AbbVie, and LEO 153339 from LEO Pharma.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for LY3509754 and
cedirogant based on data from Phase | clinical trials in healthy volunteers and patients with
psoriasis. Data for LEO 153339 from its completed Phase | trial have not yet been publicly
disclosed. Preclinical and predicted human pharmacokinetic parameters for a lead compound
from LEO Pharma are included for context.
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Parameter

LY3509754

Cedirogant (ABBV-
157)

LEO Pharma
Compound
(Preclinical/Predict
ed)

Mechanism of Action

IL-17A Inhibitor

Inverse agonist of
RORyt

IL-17A/IL-17AR

Interaction Modulator

Tmax (hours)

15-35

2-5

Not Available

Terminal Half-life (t¥2)

(hours)

11.4-191

16 - 28

Predicted: ~16

Dose-dependent

Steady-state Cmax
predicted to be 11.8

Cmax increases in exposure Not Available
mg/L (375 mg once-
observed i
daily on Day 14)
Dose-dependent Less than dose-
AUC increases in exposure  proportional from 75 Not Available

observed

to 375 mg g.d. doses

Clearance (CL/F)

Not explicitly stated

Apparent clearance:
24.5 Liday

Predicted: 1.5
mL/min/kg

Volume of Distribution
(Vd/F)

Not explicitly stated

Apparent volume of
distribution: 28.2 L

Predicted: 2 L/kg

Clinical Status

Phase | (Terminated
due to safety

concerns)

Phase I

Phase | (Completed,

results not yet posted)

Note: The LEO Pharma compound data is based on a lead candidate and predictions, not on
the specific clinical candidate LEO 153339.

Experimental Protocols

The pharmacokinetic data presented above were primarily generated from Phase I,

randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in
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healthy volunteers and, in the case of cedirogant, also in patients with moderate to severe
plague psoriasis.

A general workflow for such a clinical trial is outlined below.

General Pharmacokinetic Study Workflow
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Pre-Dose Phase

Subject Screening and Enrollment

l

Baseline Assessments (Physical Exam, Vitals, ECG, Labs)

Dosing and Simpling Phase

Single or Multiple Ascending Doses of Investigational Drug or Placebo

;

Serial Blood Sampling at Pre-defined Timepoints

Urine and/or Feces Collection (Optional)

v
C

|
Bioanalytical and [vbata Analysis Phase

Quantification of Drug and/or Metabolites in Plasma/Serum

l

Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t%5)

l

Statistical Analysis and Dose Proportionality Assessment

Post-D%e Phase

Safety and Tolerability Monitoring

;

Follow-up Assessments
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Caption: A typical workflow for a Phase I clinical trial to assess the pharmacokinetics of an oral
drug.

Key aspects of the experimental protocols for the cited studies include:

o Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to
evaluate the pharmacokinetic profile after single and repeated administrations.

o Participants: Healthy adult volunteers are typically enrolled in initial SAD and MAD studies.
For some drugs, like cedirogant, studies are also conducted in the target patient population
(e.g., patients with psoriasis).

e Drug Administration: The investigational drug is administered orally, often as capsules or a
suspension, with a standardized volume of water. The effect of food on absorption is also
sometimes evaluated.

o Sample Collection: Blood samples are collected at frequent intervals before and after drug
administration to characterize the plasma concentration-time profile.

o Bioanalysis: Validated analytical methods, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS), are used to accurately quantify the concentration of the drug and
its major metabolites in plasma.

o Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key
pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life. For
cedirogant, a population pharmacokinetic model was also developed to describe its
absorption and disposition.

IL-17 Signhaling Pathway

Understanding the mechanism of action of these inhibitors requires knowledge of the IL-17
signaling pathway. IL-17A, a key cytokine produced by Th17 cells, plays a crucial role in the
inflammatory response. It signals through a receptor complex composed of IL-17RA and IL-
17RC. This initiates a downstream signaling cascade that leads to the production of pro-
inflammatory cytokines, chemokines, and antimicrobial peptides.
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Caption: Simplified diagram of the IL-17A signaling pathway.
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Oral small molecule inhibitors can interfere with this pathway at different points. For instance,
some molecules may directly bind to IL-17A, preventing its interaction with the receptor, while
others, like cedirogant, act as inverse agonists of RORyt, a key transcription factor for Th17 cell
differentiation and IL-17 production.

Concluding Remarks

The development of oral small molecule inhibitors targeting the IL-17A pathway represents a
significant advancement in the potential treatment of autoimmune and inflammatory diseases.
The pharmacokinetic profiles of LY3509754 and cedirogant suggest that once-daily oral dosing
is achievable. However, the termination of the LY3509754 program due to safety concerns
highlights the challenges in developing safe and effective oral immunomodulators. The
forthcoming clinical data for LEO 153339 will be crucial in further understanding the therapeutic
potential of this class of molecules. As more data becomes available, a clearer picture of the
comparative efficacy and safety of these agents will emerge, guiding future drug development
efforts in this promising area.

 To cite this document: BenchChem. [A Comparative Analysis of Oral Small Molecule IL-17A
Inhibitors: Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13911797#comparative-pharmacokinetics-of-oral-
small-molecule-il-17a-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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